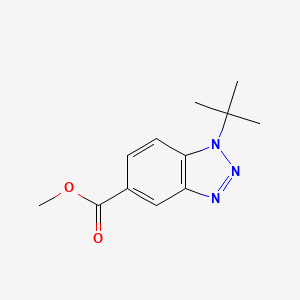

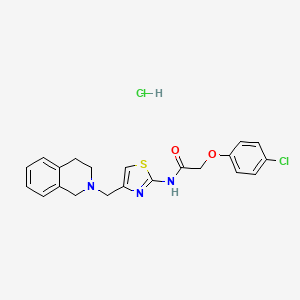

![molecular formula C20H20FN3O2S B2822237 1-(2-fluorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide CAS No. 2034568-52-8](/img/structure/B2822237.png)

1-(2-fluorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-fluorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H20FN3O2S and its molecular weight is 385.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- Synthesis and Evaluation of Methanesulfonamide Derivatives : Methanesulfonamide derivatives, similar in structure to the compound , have been synthesized and evaluated for their ability to inhibit the enzyme HMG-CoA reductase. These compounds have shown potential as cholesterol biosynthesis inhibitors, with some exhibiting significantly higher potency than well-known drugs like lovastatin and pravastatin (Watanabe et al., 1997).

Chemical Reactions and Synthesis Techniques

Catalytic Asymmetric Addition to Cyclic N-Acyl-iminium : Research demonstrates the use of chiral phosphoric acid in catalyzing the asymmetric addition of α-fluoro(phenylsulfonyl)methane derivatives to cyclic N-acyliminium. This process is crucial for integrating sulfone and fluorine into molecules with quaternary stereocenters, which are significant in various chemical syntheses (Bhosale et al., 2022).

Excited-State Intramolecular Proton Transfer : A series of water-soluble benzimidazole derivatives, which include components structurally similar to the compound , have been synthesized. These compounds undergo excited-state intramolecular proton transfer, yielding fluorescence emission useful in designing pH or metal-cation sensors for biological applications (Henary et al., 2007).

Fluorescence and Photophysical Properties

Synthesis and Fluorescence of Tetraarylbenzodifurans : Compounds synthesized from methanesulfonyl chloride, which bear resemblance to the queried compound, have been identified as potential fluorescent probes. These compounds exhibit high fluorescence quantum yields and significant solvatochromic shifts in their fluorescence spectra (Abdul-Aziz et al., 1995).

Fluorescent Probe for Selective Discrimination of Thiophenols : A fluorescent probe has been developed using a design that includes N-butyl-4-amino-1,8-naphthalimide as a fluorophore and a 2,3-dihydroimidazo-[1,2-a] pyridine moiety, structurally similar to the compound . This probe is capable of discriminating thiophenols over aliphatic thiols, proving useful in environmental and biological sciences (Wang et al., 2012).

Molecular Conformations and Bonding

- Synthesis and Analysis of Tetrahydro-1H-pyrazolo[4,3-c]pyridines : Research into compounds structurally related to 1-(2-fluorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide has led to insights into their molecular conformations and hydrogen bonding properties. These studies are vital for understanding the chemical behavior and potential applications of these compounds (Sagar et al., 2017).

Catalytic Applications

- Iridium-catalyzed Allylic Alkylation : Research on the allylic alkylation of fluorobis(phenylsulfonyl)methane, using iridium catalysts, has been shown to afford enantiopure compounds. This methodology is crucial for the synthesis of complex molecules, including pharmaceuticals (Liu et al., 2009).

Gas Separation Performance

- Pyrolytic Membranes from Sulfonated Polyimides : The pyrolysis of sulfonated polyimides, containing sulfonic acid groups similar to the sulfonamide in the queried compound, has led to the development of flexible pyrolytic membranes. These membranes demonstrate high gas permeability and selectivity, contributing significantly to advancements in gas separation technologies (Islam et al., 2005).

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2S/c21-17-9-3-1-7-15(17)14-27(25,26)23-18-10-4-2-8-16(18)19-13-24-12-6-5-11-20(24)22-19/h1-4,7-10,13,23H,5-6,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBAMLJYBUCAPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

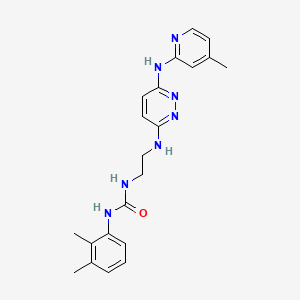

![5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2822156.png)

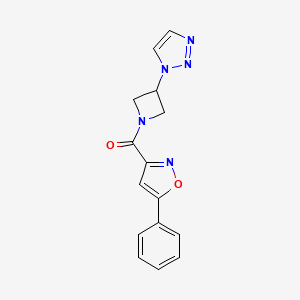

![2-(1-adamantyl)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2822157.png)

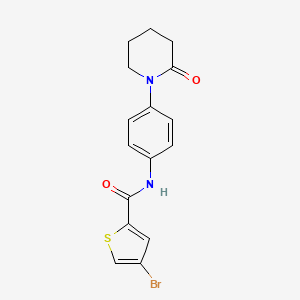

![N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2822158.png)

![1-benzyl-N-[(4-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2822168.png)

![8-isopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2822170.png)

![5-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2822176.png)